4,4-Diphenyl-1,4-azasilinane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116802-00-7 |
|---|---|
Molecular Formula |
C16H19NSi |
Molecular Weight |
253.41 g/mol |
IUPAC Name |
4,4-diphenyl-1,4-azasilinane |
InChI |
InChI=1S/C16H19NSi/c1-3-7-15(8-4-1)18(13-11-17-12-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
USMARMWJTDPVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](CCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4,4 Diphenyl 1,4 Azasilinane
Chemical Transformations of the Azasilinane Ring System
The 4,4-diphenyl-1,4-azasilinane ring system is primarily formed through the oxidative sulfonamidation of diphenyl(divinyl)silane. rsc.org This transformation constitutes a significant chemical process that constructs the heterocyclic ring. In a reaction with p-nitrobenzenesulfonamide (nosylamide) in an oxidative system of (t-BuOCl + NaI), diphenyl(divinyl)silane undergoes a complex reaction cascade. rsc.orgresearchgate.net This process does not result in desilylation but instead yields a mixture of products, including trace amounts of a substituted azasilinane. rsc.org
The key transformation leading to the azasilinane ring is the formation of 3,5-diiodo-1-(4-nitrophenylsulfonyl)-4,4-diphenyl-1,4-azasilinane. rsc.org This reaction highlights a pathway where both vinyl groups of the starting silane (B1218182) are incorporated into a new six-membered ring structure. The reaction of diphenyl(divinyl)silane with nosylamide yields a combination of halogenated and cyclized products, with the formation of the 1,4-azasilinane derivative being a minor but mechanistically significant pathway. rsc.orgrsc.org The total content of heterocyclic products, including aziridines and the azasilinane, is notably different when compared to the reaction with dimethyl(divinyl)silane, suggesting that the phenyl groups at the silicon center substantially influence the reaction course. rsc.org
Table 1: Products from the Reaction of Diphenyl(divinyl)silane with Nosylamide This table summarizes the various products identified from the oxidative amidation reaction.
| Product Type | Specific Compound Name | Outcome |
| Mono-α-iodo-β-chlorination | (2-chloro-1-iodoethyl)diphenyl(vinyl)silane | Major Product |
| Bis-α-iodo-β-chlorination | Bis(2-chloro-1-iodoethyl)diphenylsilane | Minor Product |
| Mono-aziridination | 1-(4-nitrophenylsulfonyl)-2-(diphenylvinylsilyl)aziridine | Minor Product |
| Bis-aziridination | 1-(4-nitrophenylsulfonyl)-2-{[1-(4-nitrophenylsulfonyl)aziridin-2-yl]diphenylsilyl}aziridine | Minor Product |
| Azasilinane Formation | 3,5-diiodo-1-(4-nitrophenylsulfonyl)-4,4-diphenyl-1,4-azasilinane | Trace Amounts |
Reactivity at the Nitrogen Center of the Azasilinane Ring
The reactivity at the nitrogen center is central to the formation and functionalization of the 1,4-azasilinane ring. During the synthesis via oxidative sulfonamidation, the nitrogen atom of the sulfonamide acts as a nucleophile, leading to its incorporation into the final heterocyclic structure. doi.org This results in an N-sulfonylated azasilinane, demonstrating a key reaction involving the nitrogen precursor. doi.org
Further functionalization at the nitrogen position has been demonstrated through the synthesis of N-alkylated derivatives. For instance, 1-benzyl-4,4-diphenyl-1,4-azasilinane has been prepared. mit.edu The synthesis involves the reaction of a dimesylate precursor, derived from 2,2'-(diphenylsilanediyl)bis(ethan-1-ol), with benzylamine, where the nitrogen atom displaces the leaving groups to form the heterocyclic ring. mit.edu While this is a de novo ring synthesis rather than a post-modification, it establishes that N-alkylated 4,4-diphenyl-1,4-azasilinanes are accessible, pointing to the versatility of reactions at the nitrogen center. The general concept of N-acylation is also a known reaction pathway for related azasilinane compounds. google.comumich.edu
Reactivity at the Silicon Center of the Azasilinane Ring
The silicon center in the this compound ring is a focal point of reactivity, largely due to the polar Si-N and Si-C bonds. The Si-N bond, in particular, is known to be susceptible to hydrolysis. thieme-connect.de This reactivity means that purification methods such as flash chromatography on silica (B1680970) gel can potentially lead to the degradation of the ring structure through cleavage of this bond. thieme-connect.dethieme-connect.de
Ring Stability and Degradation Processes
The stability of the this compound ring is a critical factor in its handling and application. The primary degradation pathway is the hydrolytic cleavage of the Si-N bond. thieme-connect.de This process can be facilitated by protic solvents or acidic conditions, such as those encountered during silica gel chromatography. thieme-connect.dethieme-connect.de
However, the substitution at the silicon atom plays a significant role in the ring's robustness. It has been noted that 4,4-diphenyl-substituted derivatives are more chemically stable than their 4,4-dimethyl analogues. mdpi.com The phenyl groups offer greater steric hindrance and electronic stabilization to the silicon center, which helps to protect the Si-N bond from nucleophilic attack and subsequent cleavage. mdpi.com Under harsh oxidative conditions, degradation of diphenyl-silicon compounds can lead to the formation of stable cyclic siloxanes, such as octaphenylcyclotetrasiloxane (B1329330) ((Ph2SiO)4), suggesting a potential ultimate fate of the silicon-containing portion of the molecule upon complete ring breakdown. rsc.org
Elucidation of Reaction Mechanisms in Azasilinane Formation and Transformation
The mechanism for the formation of 1,4-azasilinanes from divinylsilanes has been the subject of detailed investigation. rsc.orgdoi.org The reaction of diphenyl(divinyl)silane with a sulfonamide in an oxidative system is proposed to proceed through a series of steps initiated by the formation of a cyclic iodonium (B1229267) ion intermediate on one of the vinyl groups. rsc.orgdoi.orgnih.gov
The reaction pathway is as follows:
Intermediate Formation : The oxidant system generates an electrophilic iodine species that reacts with a vinyl group to form a three-membered iodonium ion.
Nucleophilic Attack : The sulfonamide's nitrogen atom attacks this intermediate. This attack can lead to two competing pathways:
Aziridination : Intramolecular attack leading to an aziridine (B145994) ring on one of the original vinyl groups. rsc.orgdoi.org
Adduct Formation : Intermolecular attack that opens the iodonium ring to form a linear iodo-sulfonamido adduct. doi.org
Intramolecular Cyclization : For the formation of the azasilinane, the initial adduct undergoes a subsequent intramolecular cyclization. The nitrogen or a carbon atom of the still-pendant group attacks the second vinyl group, which is also activated by the oxidant, leading to the formation of the six-membered 1,4-azasilinane ring. doi.org
Computational studies have explored the energy profiles of these competing reactions, confirming that the conversion of the intermediate adduct can lead to either the 1,4-azasilinane or aziridine products. nih.gov The low yield of the 3,5-diiodo-1-(4-nitrophenylsulfonyl)-4,4-diphenyl-1,4-azasilinane suggests that this pathway is kinetically less favorable compared to the formation of other products like aziridines and simple halogenation products under these specific conditions. rsc.orgscispace.com
Structural Elucidation and Conformational Analysis of 4,4 Diphenyl 1,4 Azasilinane
Solid-State Structural Determination (X-ray Crystallography)
While a specific single-crystal X-ray diffraction study for 4,4-Diphenyl-1,4-azasilinane is not found in the surveyed literature, analysis of closely related structures provides significant insight into its expected solid-state conformation. For instance, X-ray analysis has been used to prove the structure of various heterocyclic products, including other 1,4-azasilinanes. doi.org Studies on N-arylated N-hydroxy-1,3-azasilinanes have also been successfully conducted using X-ray crystallography. mdpi.com
Typically, six-membered silaheterocycles adopt a chair conformation in the crystal lattice. researchgate.net However, the degree of puckering or "folding" at the silicon atom is generally less pronounced compared to a carbon atom in a cyclohexane (B81311) ring due to the longer Si-C bond lengths. nih.gov The presence of two bulky phenyl groups on the silicon atom would be a major determinant of the crystal packing and may influence the ring's precise geometry.
For illustrative purposes, the crystallographic data for a related disilacyclobutane compound, which also features bulky substituents, is presented below.
| Table 1: Representative Crystallographic Data for a Related Silaheterocycle (1,3-Disilacyclobutane Derivative) researchgate.net | |
|---|---|
| Parameter | Value |
| Chemical Formula | C24H40Fe2Si2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.153(2) |
| b (Å) | 11.085(2) |
| c (Å) | 12.288(2) |
| β (°) | 109.28(3) |
| Volume (ų) | 1304.9 |
| Z | 2 |
Gas-Phase Structural Analysis Techniques (e.g., Electron Diffraction)
Gas electron diffraction (GED) is a powerful method for determining the molecular structure of compounds in the gas phase, free from the intermolecular forces present in crystals. wikipedia.org This technique is crucial for understanding the intrinsic conformational preferences of a molecule. wikipedia.orgosti.gov
A specific GED study for this compound has not been reported in the surveyed literature. However, GED has been successfully applied to other Si,N-heterocycles. mdpi.com The first Si,N-heterocycle to be analyzed by GED was 1,3,3-Trimethyl-1,3-azasilinane, which revealed significant folding in its structure. mdpi.com
More pertinent are studies on 1-phenyl-1-X-1-silacyclohexanes (where X is a halogen), which combine GED with theoretical calculations. nih.gov These studies show that in the gas phase, an equilibrium exists between conformers with the phenyl group in either an axial or equatorial position. nih.gov For 1-chloro-1-phenyl-1-silacyclohexane, the gas-phase equilibrium favors the equatorial phenyl conformer (Pheq:Phax ratio of 79:21). nih.gov A similar preference, though with different ratios, was observed for the fluoro analogue. nih.gov This contrasts with some other phenyl-substituted silacyclohexanes where the axial conformer is more prevalent in the gas phase. mdpi.com This highlights that conformational preferences in the gas phase can differ significantly from those in solution and are sensitive to the other substituents on the silicon atom. mdpi.comnih.gov For this compound, a complex equilibrium involving different orientations of the two phenyl groups would be expected in the gas phase.
| Table 2: Gas-Phase Conformer Ratios of Related Phenyl-Silacyclohexanes Determined by GED nih.gov | ||
|---|---|---|
| Compound | Conformer Ratio (Experimental) | Conformer Ratio (Theoretical) |
| 1-Phenyl-1-fluoro-1-silacyclohexane | Pheq:Phaxo:Phaxi = 40:55:5 | Pheq:Phaxo:Phaxi = 64:20:16 |
| 1-Phenyl-1-chloro-1-silacyclohexane | Pheq:Phaxo = 79:21 | Pheq:Phaxo = 71:29 |
Conformational Dynamics and Ring Inversion Barriers
Six-membered rings like this compound are not static; they undergo rapid conformational changes, most notably ring inversion, where one chair conformation flips into another. scribd.com The energy required for this process is known as the ring inversion barrier.
The barriers to ring inversion in silacyclohexanes and their analogues are typically much lower than those in their carbon counterparts. nih.gov For example, silacyclohexane (B14727737) has an inversion barrier of about 5.5 kcal/mol, whereas cyclohexane's barrier is about 10-11 kcal/mol. This is attributed to the longer bond lengths and smaller valence angles involving silicon, which lead to a less sterically hindered transition state.
While the specific barrier for this compound has not been experimentally determined, it is presumed that the two bulky phenyl groups on the silicon atom would increase the barrier relative to dimethyl analogues. mdpi.com The process would involve significant rotation of these bulky groups as the ring passes through a high-energy, non-planar transition state. For comparison, N-triflyl substituted azasilinanes show experimental ring inversion barriers of approximately 12.9 kcal/mol, although this is influenced by the strongly electron-withdrawing triflyl group. mdpi.com
| Table 3: Comparative Ring Inversion Barriers (ΔG‡) for Various Six-Membered Rings | ||
|---|---|---|
| Compound Type | Example | Barrier (kcal/mol) |
| Cyclohexane | Cyclohexane | ~10.5 |
| Silacyclohexane | Silacyclohexane | ~5.5 |
| Piperidine | N-Methylpiperidine | ~10.4 |
| Azasilinane Derivative | N-Triflyl-4-silapiperidine | 12.9 mdpi.com |
| Diazepine | Diazepam | 17.6 nih.gov |
Steric and Electronic Influences on Molecular Geometry and Conformation
The final geometry and conformational preferences of this compound are dictated by a delicate balance of steric and electronic effects. wikipedia.orgstackexchange.com
Steric Effects: The most significant steric influence comes from the two phenyl groups attached to the silicon atom. wikipedia.org Steric hindrance arises from the spatial bulk of these groups, which repel each other and other parts of the ring, influencing bond angles and the rotational barriers around the Si-C(phenyl) bonds. wikipedia.orgquora.com This steric repulsion is a primary factor in determining the height of the ring inversion barrier.
Spectroscopic Characterization of 4,4 Diphenyl 1,4 Azasilinane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data from ¹H NMR, ¹³C NMR, ²⁹Si NMR, and advanced multi-dimensional NMR studies for 4,4-Diphenyl-1,4-azasilinane are not available in the public domain.
¹H NMR Studies for Proton Environments
No experimental ¹H NMR data has been found.
¹³C NMR Studies for Carbon Framework
No experimental ¹³C NMR data has been found.
²⁹Si NMR Studies for Silicon Nuclei
No experimental ²⁹Si NMR data has been found.
Advanced Multi-dimensional NMR Techniques
No data from advanced multi-dimensional NMR techniques for this compound is available.
Vibrational Spectroscopy (Infrared and Raman)
No experimental Infrared (IR) or Raman spectroscopy data for this compound could be located.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
No experimental mass spectrometry data, including molecular mass and fragmentation patterns, for this compound is available.
Computational Chemistry and Theoretical Studies on 4,4 Diphenyl 1,4 Azasilinane
Electronic Structure Calculations
Electronic structure calculations are foundational to understanding the intrinsic properties of 4,4-Diphenyl-1,4-azasilinane. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule. This distribution governs the molecule's fundamental chemical characteristics.
Key aspects investigated through electronic structure calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.
Electron Density and Charge Distribution: Analysis of the electron density map reveals electron-rich and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO), assign partial charges to each atom, offering insights into the polarity of bonds like the Si-N and Si-C bonds. The replacement of a carbon atom with silicon (sila-substitution) alters bond lengths and angles, which in turn affects electronic properties. researchgate.net
Table 1: Representative Calculated Electronic Properties of this compound (Note: These are illustrative values based on typical calculations for similar molecules.)
| Property | Illustrative Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 1.5 Debye | DFT/B3LYP/6-31G(d) |
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for analyzing the conformational landscape of cyclic molecules like this compound. dergipark.org.trnih.gov The flexibility of the six-membered azasilinane ring allows it to adopt several conformations, with the chair, boat, and twist-boat forms being the most common. The presence of two bulky phenyl groups on the silicon atom significantly influences the conformational equilibrium.
Conformational analysis using DFT typically involves:
Potential Energy Surface (PES) Scanning: The PES is explored by systematically rotating specific bonds (dihedral angles) to identify all possible low-energy conformations. dergipark.org.tr
Geometry Optimization: The geometry of each potential conformer is optimized to find the structure that corresponds to a minimum on the potential energy surface.
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their thermodynamic stabilities and predict their population distribution at a given temperature. For silacyclohexanes, steric effects play a less dominant role compared to their carbon-based cyclohexane (B81311) counterparts, with electrostatic effects often being more influential. mdpi.com The preference for axial or equatorial positions of substituents is markedly different in sila-heterocycles. mdpi.com Theoretical calculations on related 4-silathiane S-oxides have shown that while one conformer may be more stable in the gas phase, solvent effects can shift the equilibrium toward a different, more polar conformer in solution. mdpi.com
Table 2: Illustrative DFT Data for Conformational Analysis of this compound (Note: Data is hypothetical, for illustrative purposes.)
| Conformer | Key Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| Chair | 55.0° | 0.00 | ~95% |
| Twist-Boat | 30.5° | 3.5 | ~4% |
| Boat | 0.0° | 5.8 | <1% |
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including their kinetics and thermodynamics. mdpi.com For this compound, this involves studying its formation or its subsequent reactions. For example, the reaction of diphenyl(divinyl)silane with nosylamide has been shown to produce trace amounts of 3,5-diiodo-1-(4-nitrophenylsulfonyl)-4,4-diphenyl-1,4-azasilinane, indicating a complex reaction pathway involving cyclization. rsc.orgrsc.org
Theoretical analysis of such a reaction would include:
Locating Transition States (TS): A transition state is the highest energy point on the minimum energy path between reactants and products. Locating the TS structure is crucial for understanding the reaction mechanism.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations follow the reaction path downhill from the transition state to confirm that it correctly connects the reactants and products.
Calculating Activation Barriers: The energy difference between the transition state and the reactants defines the activation energy (Ea), a key factor determining the reaction rate. Theoretical studies on the oxidative sulfamidation of related divinylsilanes have been performed to analyze the barriers for different reaction pathways, such as the formation of aziridines versus azasilinanes. mdpi.com
Table 3: Illustrative Reaction Pathway Data for a Hypothetical Cyclization to Form an Azasilinane Ring (Note: Values are for illustrative purposes.)
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |
| Nucleophilic Attack | MP2/DGDZVP//B3LYP/DGDZVP | 15.2 |
| Ring Closure | MP2/DGDZVP//B3LYP/DGDZVP | 10.5 |
| Proton Transfer | MP2/DGDZVP//B3LYP/DGDZVP | 5.1 |
Molecular Modeling and Dynamics Simulations
While electronic structure and DFT calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a time-dependent view of molecular behavior. cuny.edu MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular motions and interactions over time. ruhr-uni-bochum.deschrodinger.com
For this compound, MD simulations can be used to:
Explore Conformational Dynamics: Simulations can show the transitions between different ring conformations (e.g., chair-to-boat flips), revealing the flexibility of the azasilinane ring and the rotational freedom of the phenyl groups.
Analyze Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the structure, dynamics, and conformational preferences of the molecule.
Simulate Intermolecular Interactions: MD is a powerful tool for studying how a molecule interacts with other species, which is fundamental for applications in materials science or medicinal chemistry. nih.govmdpi.com The stability of ligand-receptor interactions, for instance, is often analyzed using MD simulations to observe conformational changes and fluctuations over time. nih.gov
Table 4: Representative Output from a Molecular Dynamics Simulation of this compound (Note: Data is hypothetical, for illustrative purposes.)
| Dynamic Property | Observation | Simulation Conditions |
| Root-Mean-Square Deviation (RMSD) | System equilibrates after 5 ns with RMSD fluctuating around 2.1 Å. | 100 ns, NPT ensemble, Water solvent |
| Root-Mean-Square Fluctuation (RMSF) | High fluctuations observed in the phenyl groups, indicating significant rotational motion. | 100 ns, NPT ensemble, Water solvent |
| Ring Pucker Analysis | The azasilinane ring predominantly maintains a chair conformation with brief excursions to a twist-boat form. | 100 ns, NPT ensemble, Water solvent |
Advanced Functionalization and Derivatization of 4,4 Diphenyl 1,4 Azasilinane
Introduction of Substituents onto the Carbon Framework
Introducing substituents onto the carbon backbone of 4,4-diphenyl-1,4-azasilinane is a key strategy for creating structural diversity. While direct C-H functionalization of the saturated heterocyclic ring can be challenging, approaches involving the use of protected intermediates and directed metalation have been explored for related azasiline systems.
For instance, in analogous silicon-containing nitrogen heterocycles, N-Boc protected derivatives have been subjected to metalation attempts using strong bases like n-butyllithium or s-butyllithium. However, these efforts have sometimes been met with limited success, with reactions often resulting in cleavage of the protecting group rather than the desired C-H activation. The development of milder and more selective C-H functionalization methods remains an active area of research.
An alternative strategy involves the synthesis of the this compound ring from already functionalized precursors. This approach allows for the incorporation of substituents at specific positions on the carbon framework from the outset.
Modifications at the Nitrogen Atom
The nitrogen atom of the this compound ring serves as a versatile handle for a wide range of functionalization reactions. The lone pair of electrons on the nitrogen allows it to act as a nucleophile and a base, enabling various substitution reactions.
Common modifications at the nitrogen atom include:
N-Arylation: The introduction of aryl substituents can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the incorporation of a wide variety of aromatic and heteroaromatic moieties.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding N-amides. This modification can alter the electronic properties of the nitrogen atom and introduce new functional groups.
N-Sulfonylation: The formation of N-sulfonamides can be achieved by reacting the azasilinane with sulfonyl chlorides. The resulting sulfonamides are generally stable and can influence the conformational properties of the ring.
These N-functionalization reactions are typically high-yielding and provide a straightforward method for diversifying the this compound scaffold.
Modifications at the Silicon Atom
The presence of the silicon atom in the 1,4-azasilinane ring offers unique opportunities for functionalization that are not available in their purely organic counterparts. The reactivity of the silicon center can be exploited to introduce a variety of substituents.
One of the key reactions at the silicon atom involves the cleavage of the Si-C or Si-N bonds. For example, cyclic azasilanes are known to undergo ring-opening reactions in the presence of nucleophiles, particularly those containing hydroxyl groups. This reactivity, driven by the formation of a strong Si-O bond, can be utilized to graft the azasilinane moiety onto surfaces or other molecules.
Furthermore, if the diphenyl groups at the silicon atom are replaced with more reactive substituents, such as hydrides or halides, a broader range of transformations becomes accessible. For instance, a Si-H bond can undergo hydrosilylation reactions with alkenes and alkynes, while a Si-Cl bond can be readily substituted by a variety of nucleophiles, including organometallic reagents, alkoxides, and amines. These transformations allow for the introduction of a wide array of functional groups directly onto the silicon atom, thereby modulating the electronic and steric properties of the heterocyclic ring.
Strategies for Diversification and Library Synthesis
The systematic functionalization of the this compound core at the carbon, nitrogen, and silicon atoms provides a powerful platform for the generation of compound libraries. A divergent synthetic approach is often employed, starting from a common heterocyclic core and introducing diversity through a series of parallel reactions.
For example, a library of N-functionalized derivatives can be rapidly synthesized by reacting the parent this compound with a diverse set of alkylating, arylating, or acylating agents in a multi-well format. Similarly, if a precursor with a reactive group at the silicon atom is available, a library of Si-modified compounds can be generated.
The combination of modifications at different positions allows for the creation of a three-dimensional chemical space around the this compound scaffold. This strategy is particularly valuable in the context of drug discovery and materials science, where the systematic exploration of structure-activity or structure-property relationships is essential.
Applications in Materials Science and Catalysis
Role as Synthetic Intermediates for Complex Organic and Organometallic Structures
Six-membered silaazacycles that feature a 1,4-Si/N arrangement, such as 4,4-Diphenyl-1,4-azasilinane, are valuable precursors in the development of silicon-containing functional molecules. thieme-connect.com Their utility as synthetic intermediates stems from the reactivity of the heterocyclic ring, which allows for further functionalization and incorporation into more complex molecular architectures. The strategic placement of both silicon and nitrogen atoms provides a versatile scaffold for building intricate organic and organometallic compounds. thieme-connect.comnih.gov
Research has demonstrated the synthesis of derivatives like 3,5-diiodo-1-(4-nitrophenylsulfonyl)-4,4-diphenyl-1,4-azasilinane, which is formed from the reaction of diphenyl(divinyl)silane with nosylamide in an oxidative system containing t-BuOCl and NaI. rsc.org This transformation highlights the capability of the 1,4-azasilinane framework to undergo further chemical modification, serving as a foundational building block. rsc.org The synthesis of such functionalized heterocycles is a key step toward creating more elaborate structures for various applications. nih.gov
The general synthetic importance of silaazacycles is well-established, with various methods developed for their construction, including cyclization, ring expansion, and carbon-silicon switching. thieme-connect.com These synthetic strategies provide access to a wide range of derivatives that can be used as key intermediates. For instance, the development of a nonbiomimetic route to complex alkaloids has utilized transition-metal catalysis to forge bonds between functionalized monomers, showcasing a powerful approach to building complex molecules from simpler, heterocyclic precursors. nih.gov This underscores the potential of intermediates like this compound in constructing sophisticated molecular targets.
| Intermediate | Precursors | Reaction System | Resulting Structure | Reference |
| 3,5-diiodo-1-(4-nitrophenylsulfonyl)-4,4-diphenyl-1,4-azasilinane | Diphenyl(divinyl)silane and p-nitrobenzenesulfonamide (nosylamide) | t-BuOCl + NaI | A functionalized 1,4-azasilinane derivative | rsc.org |
| 1,2,3,4-tetrahydrobenzo[b] rsc.orguclouvain.beazasilines | o-(2-Vinylphenyl)aniline derivatives and RMeNH | Titanium-catalyzed hydroaminoalkylation followed by Buchwald–Hartwig amination | Benzo-fused 1,4-azasiline analogues | thieme-connect.com |
| Bis-isoquinoline scaffolds | Functionalized isoquinoline (B145761) monomers | Pd-catalyzed cross-coupling | Complex bis-tetrahydroisoquinoline (bis-THIQ) alkaloids | nih.gov |
Exploration in Polymer Chemistry and Material Engineering
Nitrogen-containing heterocycles are integral to polymer chemistry and material engineering, where they are utilized as building blocks for conjugated polymers, semiconductors, organic conductors, and components in organic light-emitting diodes (OLEDs). openmedicinalchemistryjournal.com The incorporation of heterocyclic units into polymer chains can impart specific electronic, optical, and thermal properties to the resulting materials. openmedicinalchemistryjournal.comchemimpex.com
While direct polymerization of this compound is not widely documented, structurally related organosilicon compounds serve as important monomers. For example, cyclic siloxanes are known monomers for producing organosilicon polymers that can be used as precursors for phase-transfer catalysts. rsc.org This parallel suggests a potential role for 1,4-azasilinane derivatives in the synthesis of novel silicon-containing polymers.
The diphenyl substitution on the silicon atom in this compound is a feature found in materials developed for advanced applications. For instance, poly(9,9-diphenyl-10-(4-vinylbenzyl)-9,10-dihydroacridine) has been synthesized and used as a polymer donor in a mixed-host system for high-efficiency solution-processed green thermally activated delayed fluorescence OLEDs. rsc.org Similarly, trans,trans-1,4-Diphenyl-1,3-butadiene is another compound with a diphenyl motif that is used in the development of OLEDs and organic solar cells, highlighting the utility of this structural feature in organic electronics. chemimpex.com These examples demonstrate the value of the diphenyl structural element within heterocyclic or conjugated systems for creating materials with desirable photophysical properties for use in material engineering.
| Compound/Polymer Class | Application Area | Function | Reference |
| Nitrogen-Containing Heterocycles | Polymer Chemistry | Building blocks for conjugated polymers, semiconductors, OLEDs | openmedicinalchemistryjournal.com |
| Cyclic Siloxanes | Polymer Chemistry | Monomers for organosilicon polymers, precursors for catalysts | rsc.org |
| Poly(9,9-diphenyl-10-(4-vinylbenzyl)-9,10-dihydroacridine) | Material Engineering | Polymer donor for high-efficiency green TADF-OLEDs | rsc.org |
| trans,trans-1,4-Diphenyl-1,3-butadiene | Organic Electronics | Building block for OLEDs and organic photovoltaics | chemimpex.com |
Utilization as Ligands in Homogeneous and Heterogeneous Catalysis
In both homogeneous and heterogeneous catalysis, ligands play a critical role in determining the activity, selectivity, and stability of a metal-based catalyst. nih.govnih.gov Nitrogen-containing heterocycles are a prominent class of ligands due to their strong coordination to metal centers and the ability to electronically and sterically tune the catalyst's properties. openmedicinalchemistryjournal.comrsc.org The this compound structure, containing both a nitrogen donor atom and a silicon atom that influences the electronic environment, has the potential to act as an effective ligand in various catalytic systems.
Homogeneous Catalysis In homogeneous catalysis, the catalyst is in the same phase as the reactants, often dissolved in a solvent. uclouvain.bemdpi.com The ligand's structure directly influences the coordination sphere of the metal center, affecting elementary steps such as oxidative addition, reductive elimination, and insertion. nih.gov Chiral N-heterocyclic carbenes (NHCs), for example, are highly successful ligands in asymmetric catalysis, where their modular design allows for fine-tuning to achieve high enantioselectivity. rsc.org Similarly, pincer-type ligands, which are tridentate and often feature a central nitrogen-containing ring, offer high stability and have been explored extensively for hydrogenation and dehydrogenation reactions. mdpi.com The 1,4-azasilinane framework could potentially be adapted into bidentate or tridentate ligand systems for such applications.
Heterogeneous Catalysis Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. uclouvain.benih.gov One strategy to create predictable heterogeneous catalysts is to immobilize well-defined organometallic complexes onto a solid support, a field known as surface organometallic chemistry (SOMC). nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts. u-tokyo.ac.jp Ligands can be anchored to supports like silica (B1680970) or alumina, or they can be part of a coordination polymer. nih.govu-tokyo.ac.jp The 1,4-azasilinane moiety could be functionalized with an appropriate linker to allow for its covalent immobilization onto a solid support, creating a heterogenized catalyst for continuous flow processes. chimia.ch
| Catalysis Type | Role of Ligand | Potential Application of this compound | Key Concepts | Reference |
| Homogeneous | Controls selectivity and activity; stabilizes metal center. | As a bidentate or pincer-type ligand for transformations like hydrogenation. | Metal-ligand cooperation, asymmetric catalysis. | nih.govrsc.orgmdpi.com |
| Heterogeneous | Enables immobilization of active sites; modifies surface properties. | As a functionalized ligand for grafting onto solid supports (e.g., silica). | Surface organometallic chemistry (SOMC), catalyst recycling. | nih.govu-tokyo.ac.jpchimia.ch |
Emerging Applications in Non-Traditional Material Systems
The unique structural and electronic properties of this compound make it a candidate for incorporation into non-traditional material systems, such as organometallic-organic hybrid assemblies and coordination polymers. These materials are constructed by linking organic molecules (linkers) with metal ions or clusters (nodes) to create one-, two-, or three-dimensional networks with tailored properties. uni-regensburg.de
The nitrogen atom in the 1,4-azasilinane ring can act as a Lewis basic N-donor site, capable of coordinating to metal centers. This functionality allows it to serve as a multitopic organic linker in the self-assembly of complex supramolecular structures. Research into hybrid assemblies has shown that N-donor organic molecules can be used to selectively synthesize architectures ranging from discrete molecular compounds to 1D helical polymers and 2D honeycomb networks. uni-regensburg.de
For example, reactions involving multitopic N-donor linkers with silver salts have produced a variety of coordination polymers with unique topologies. uni-regensburg.de The structure of the resulting polymer (e.g., 1D chain vs. 2D sheet) can be controlled by the stoichiometry of the reactants and the geometry of the organic linker. The diphenyl groups on the silicon atom of this compound would provide significant steric bulk, which could be exploited to direct the self-assembly process and influence the final structure and porosity of the resulting material. Such materials have potential applications in areas like gas storage, separation, and catalysis.
| Material System | Construction Principle | Role of N-Heterocycle | Potential Application | Reference |
| Organometallic-Organic Hybrid Assemblies | Self-assembly of metal nodes and organic linkers. | Acts as an N-donor organic linker to connect metal centers. | Selective synthesis of complex polymers. | uni-regensburg.de |
| Coordination Polymers (CPs) | Formation of extended networks through coordination bonds. | The nitrogen atom coordinates to metal ions, forming the network structure. | Creation of 1D, 2D, or 3D materials for catalysis or separation. | uni-regensburg.de |
Future Research Directions and Horizon Scanning
Development of Enantioselective Synthetic Routes for Azasilinanes
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. sustech.edu.cnnih.gov Molecules that are chiral at the silicon center can exhibit unique biological and physical properties. nih.gov The development of synthetic routes that can selectively produce one enantiomer of a chiral azasilinane over the other is a significant and highly desirable research goal.
Future efforts will likely focus on catalytic asymmetric synthesis. Rhodium-catalyzed enantioselective dehydrogenative C–H silylation has already proven effective for constructing a variety of six- and seven-membered silicon-stereogenic heterocycles with high yields and enantioselectivities. sustech.edu.cn Adapting such methodologies to substrates suitable for forming 4,4-Diphenyl-1,4-azasilinane could provide a direct and efficient route to its chiral derivatives. Another promising avenue is the catalytic intramolecular hydrosilylation, a powerful technique for forming silicon-containing rings. thieme-connect.com Research into new chiral ligands and transition-metal catalysts will be crucial for achieving high levels of stereocontrol in these transformations.
Table 1: Potential Catalytic Systems for Enantioselective Azasilinane Synthesis
| Catalyst Type | Reaction | Potential Advantages | Key Research Challenge |
| Chiral Rhodium Complexes | Intramolecular C-H Silylation | High atom economy, direct functionalization. sustech.edu.cn | Substrate scope and catalyst compatibility with diphenyl substitution. |
| Chiral Transition Metal Catalysts | Asymmetric Hydrosilylation | Can create multiple stereocenters, high efficiency. thieme-connect.comrsc.org | Controlling regioselectivity and enantioselectivity simultaneously. |
| Gold-Catalyzed Cyclization | Hydroarylation of Alkynes | Mild reaction conditions, unique reactivity. nih.gov | Designing appropriate alkyne and amine precursors. |
| Biocatalysis | Enzymatic Si-C bond formation | High selectivity, environmentally benign. nih.gov | Engineering enzymes for non-natural silicon transformations. nih.gov |
Investigation of Novel Reactivity and Unexplored Transformations
The chemistry of silicon-containing nitrogen heterocycles is a field ripe for discovery, with many of their reactive properties remaining unknown. nih.gov For this compound, future research should probe beyond its basic synthesis and explore its unique reactivity, stemming from the combination of the silicon atom and the adjacent nitrogen within the heterocyclic ring.
One area of interest is the reactivity of the Si-N bond. This bond can be susceptible to cleavage or can influence the reactivity of adjacent functional groups. Investigations could include ring-opening polymerization (ROP) to create novel polysilazanes, which are valuable precursors to ceramic materials. wiley-vch.de Furthermore, the development of modern synthetic methods, such as visible-light photocatalysis, could unlock new transformations. sioc-journal.cn Under photoredox conditions, organosilicon compounds can form silicon or carbon radicals, participating in a variety of reactions under mild conditions. sioc-journal.cn Exploring these pathways with this compound could lead to novel functionalization strategies. Additionally, oxidative sulfamidation reactions, which have been used on precursor divinylsilanes to produce 1,4-azasilinanes, demonstrate that the reaction outcomes are highly dependent on the reagents used, suggesting that a wide range of unexplored transformations are possible. doi.orgresearchgate.net
Table 2: Unexplored Transformations and Potential Products
| Transformation Type | Reagents/Conditions | Potential Product(s) | Research Focus |
| Ring-Opening Polymerization (ROP) | Catalytic Initiators | Polysilazanes | Control of polymer molecular weight and properties. |
| Photocatalytic Functionalization | Visible Light, Photocatalyst | C-H functionalized azasilinanes | Selective activation of specific C-H bonds. sioc-journal.cn |
| Electrosynthesis | Electrochemical Cell | Derivatized azasilinanes | Green and controlled functionalization via electroreductive activation. rsc.org |
| Oxidative Ring Modification | Oxidizing Agents (e.g., t-BuOCl, NBS) | Halogenated or functionalized heterocycles | Exploring reactivity analogous to oxidative sulfamidation of precursors. doi.orgresearchgate.net |
Expansion of Advanced Materials Applications of Organosilicon Heterocycles
Organosilicon compounds are integral to materials science, finding use in a vast array of applications due to their unique properties. bohrium.comresearchgate.net Organosilicon polymers, in particular, bridge the gap between inorganic and organic materials, offering properties such as thermal stability, biocompatibility, and unique electronic characteristics. wiley-vch.de
This compound is an ideal candidate for a monomer in the synthesis of advanced polymers. As mentioned, ROP could yield novel polysilazanes. The presence of the rigid diphenyl groups on the silicon atom would likely impart high thermal stability and specific mechanical properties to the resulting polymer. These polymers could serve as preceramic materials, which upon pyrolysis at high temperatures, transform into silicon-based ceramics like silicon carbonitride (SiCN). researchgate.net Such ceramics are known for their exceptional hardness and stability at extreme temperatures.
Furthermore, recent research has shown that certain silicon-bridged heterocycles exhibit bright blue fluorescence. sustech.edu.cn This suggests a significant potential for this compound and its derivatives in the field of optoelectronics. Future work should systematically investigate the photophysical properties of these compounds and polymers derived from them for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.
Table 3: Potential Advanced Materials Applications
| Material Class | Synthesis Method | Key Properties | Potential Application |
| Polysilazanes | Ring-Opening Polymerization | High thermal stability, processability. wiley-vch.de | Precursors for silicon carbonitride (SiCN) ceramics. researchgate.net |
| Optoelectronic Materials | Derivatization/Polymerization | Fluorescence, charge transport. sustech.edu.cn | Organic Light-Emitting Diodes (OLEDs), chemical sensors. |
| Functional Coatings | Sol-Gel or Polymerization | Hydrophobicity, thermal resistance. wiley-vch.de | Protective coatings for aerospace and electronics. |
| Biocompatible Polymers | Controlled Polymerization | Biocompatibility, tunable mechanical properties. | Scaffolds for tissue engineering, medical device components. wiley-vch.de |
Integration with Sustainable Chemical Processes and Methodologies
The principles of green and sustainable chemistry are increasingly guiding chemical research and industrial processes. researchgate.netnih.gov This paradigm emphasizes minimizing waste, reducing energy consumption, and using renewable resources. college-de-france.fruni-giessen.de The synthesis and application of organosilicon compounds are actively being re-evaluated through this lens.
Future research on this compound should prioritize the adoption of sustainable methodologies. This involves moving away from stoichiometric reagents and harsh conditions towards more efficient catalytic processes. nih.govmdpi.com For instance, hydroamination reactions are a highly atom-economical method for forming C-N bonds and have been successfully used to synthesize 1,4-azasilinanes. researchgate.netresearchgate.net Developing these catalytic cycles to operate under milder conditions with lower catalyst loadings is a key goal.
Moreover, emerging technologies like electrosynthesis and biocatalysis offer transformative potential for sustainable chemistry. nih.govrsc.org Electrochemical methods can often reduce the need for chemical oxidants or reductants, while enzymatic processes can offer unparalleled selectivity under mild, aqueous conditions. nih.govrsc.org Exploring the biocatalytic synthesis of azasilinane precursors or their direct enzymatic functionalization represents a long-term but highly impactful research direction. By integrating these approaches, the lifecycle of this compound, from its synthesis to its application, can be aligned with the goals of a more sustainable chemical future. nih.govamericanchemistry.com
Table 4: Comparison of Synthetic Methodologies
| Feature | Traditional Methods | Sustainable Future Methods |
| Reagents | Often stoichiometric, may use hazardous chlorosilanes. mdpi.com | Catalytic, use of less hazardous precursors. mdpi.comresearchgate.net |
| Atom Economy | Moderate to low | High (e.g., hydroamination, C-H activation). researchgate.net |
| Energy Input | Often requires high temperatures. mdpi.com | Milder conditions (photocatalysis, biocatalysis). nih.govsioc-journal.cn |
| Solvents | Often volatile organic compounds | Greener solvents, solvent-free (mechanochemistry). college-de-france.fr |
| Waste Generation | Significant byproduct formation (e.g., salts). mdpi.com | Minimal waste. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
